molecular formula C12H12N2O3 B13882767 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid

3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid

Katalognummer: B13882767
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: PTGPOCJVCYKZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, making it a heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-ethyl-2-aminooxazole with 2,6-dimethylpyridine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Ethyl-1,3-oxazol-2-yl)pyridine-3-carboxylic acid
  • 5-Methyl-1,3-oxazole-2-carboxylic acid
  • 2-(5-Methyl-1,3-oxazol-2-yl)pyridine-3-carboxylic acid

Uniqueness

3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid is unique due to the specific substitution pattern on the oxazole and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the ethyl group at the 5-position of the oxazole ring and the methyl group at the 6-position of the pyridine ring can influence the compound’s reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-3-8-6-13-11(17-8)9-5-4-7(2)14-10(9)12(15)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI-Schlüssel

PTGPOCJVCYKZON-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(O1)C2=C(N=C(C=C2)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.